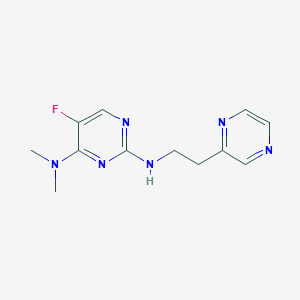

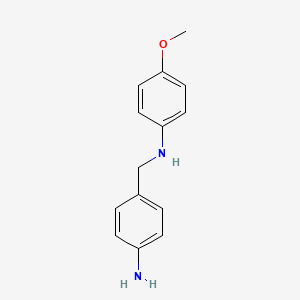

(4-aminobenzyl)(4-methoxyphenyl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Aromatic amines like "(4-aminobenzyl)(4-methoxyphenyl)amine" are typically synthesized through various chemical pathways, including reductive amination, which involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. Other common methods include the use of metal-catalyzed reactions to functionalize saturated C-H bonds, highlighting the versatility in creating complex aromatic amine structures through strategic chemical manipulations (Che et al., 2011).

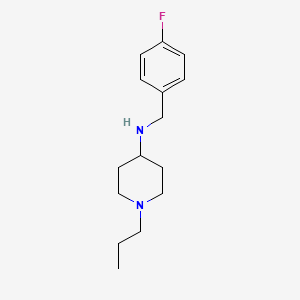

Molecular Structure Analysis

The molecular structure of aromatic amines features a benzene ring (aromatic ring) attached to an amine group. This structure is crucial for the compound's chemical behavior, offering sites for further functionalization and reactions. Advanced techniques such as X-ray crystallography and NMR spectroscopy are typically employed to elucidate these molecular structures, providing insight into the spatial arrangement of atoms and the potential for intermolecular interactions.

Chemical Reactions and Properties

Aromatic amines undergo a variety of chemical reactions, including electrophilic substitution and coupling reactions, which are foundational for synthesizing complex organic molecules. Their chemical reactivity is influenced by the presence of electron-donating groups, such as the methoxy group in “(4-aminobenzyl)(4-methoxyphenyl)amine”, which can activate the aromatic ring towards further chemical transformations.

Physical Properties Analysis

The physical properties of aromatic amines, including melting point, boiling point, and solubility, are determined by their molecular structure. For instance, the presence of a methoxy group can increase solubility in organic solvents, whereas the amine group can facilitate hydrogen bonding, influencing the compound's boiling point and solubility in water.

Chemical Properties Analysis

The chemical properties of “(4-aminobenzyl)(4-methoxyphenyl)amine” are characteristic of aromatic amines, with the ability to act as bases and nucleophiles in chemical reactions. These compounds can participate in acid-base reactions due to the lone pair of electrons on the nitrogen atom, and their nucleophilic nature allows them to engage in various organic reactions, contributing to their wide applicability in chemical synthesis and material science.

- (Che et al., 2011) on the selective functionalization of saturated C-H bonds.

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

4-[(4-methoxyanilino)methyl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-17-14-8-6-13(7-9-14)16-10-11-2-4-12(15)5-3-11/h2-9,16H,10,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQYSIZIPSCOIOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NCC2=CC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Methoxyanilino)methyl]aniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(3-furoyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5628557.png)

![4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]piperidine](/img/structure/B5628561.png)

![3,4-dimethyl-5-propylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5628562.png)

![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]acetamide](/img/structure/B5628580.png)

![N-[(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-isopropyl-4-methyl-1,3-thiazole-5-carboxamide hydrochloride](/img/structure/B5628593.png)

![N-[(5-methyl-2-thienyl)methyl]-2-propyl-N-(2-pyridinylmethyl)-1,3-thiazole-4-carboxamide](/img/structure/B5628597.png)

![2-(2-methoxyethyl)-9-[2-(methylthio)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5628603.png)

![N-[(3R*,4S*)-1-acetyl-4-isopropyl-3-pyrrolidinyl]-2-chloro-3-methylbenzamide](/img/structure/B5628608.png)

![ethyl 4-{[5-oxo-1-(3-pyridinylmethyl)-3-pyrrolidinyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B5628623.png)

![N-isobutyl-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B5628644.png)